![molecular formula C8H7N3O8S B14010663 2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid CAS No. 37791-31-4](/img/structure/B14010663.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid is a chemical compound with the molecular formula C8H6N2O8S This compound is characterized by the presence of a thiophene ring substituted with two nitro groups and an amino group, which is further connected to a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid typically involves the nitration of thiophene followed by amination and subsequent reaction with butanedioic acid. The general synthetic route can be summarized as follows:
Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The dinitrothiophene is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 2 position.
Reaction with Butanedioic Acid: The resulting 3,5-dinitro-2-aminothiophene is then reacted with butanedioic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the nitro groups or the thiophene ring.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or the butanedioic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield 2-[(3,5-diaminothiophen-2-yl)amino]butanedioic acid, while oxidation may produce corresponding oxides or other derivatives.
Applications De Recherche Scientifique
2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups and thiophene ring may play a crucial role in these interactions, potentially affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3,5-Dinitrophenyl)amino]butanedioic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-[(3,5-Dinitrothiophen-2-yl)amino]propanoic acid: Similar structure but with a propanoic acid moiety instead of butanedioic acid.
2-[(3,5-Dinitrothiophen-2-yl)amino]acetic acid: Similar structure but with an acetic acid moiety instead of butanedioic acid.
Uniqueness
2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid is unique due to the presence of both the thiophene ring and the butanedioic acid moiety, which confer distinct chemical properties and potential applications. The combination of nitro groups and the thiophene ring may enhance its reactivity and make it suitable for specific research and industrial applications.
Propriétés
Numéro CAS |
37791-31-4 |
|---|---|
Formule moléculaire |
C8H7N3O8S |
Poids moléculaire |
305.22 g/mol |
Nom IUPAC |
2-[(3,5-dinitrothiophen-2-yl)amino]butanedioic acid |
InChI |
InChI=1S/C8H7N3O8S/c12-6(13)1-3(8(14)15)9-7-4(10(16)17)2-5(20-7)11(18)19/h2-3,9H,1H2,(H,12,13)(H,14,15) |
Clé InChI |
WUUDGPNDGWCIQN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1[N+](=O)[O-])NC(CC(=O)O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
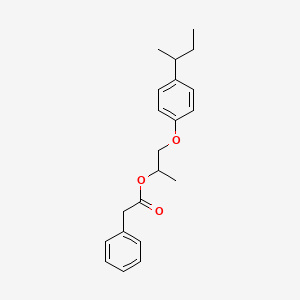
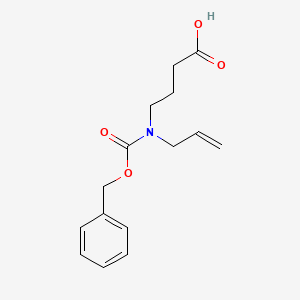
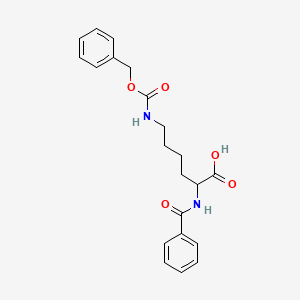
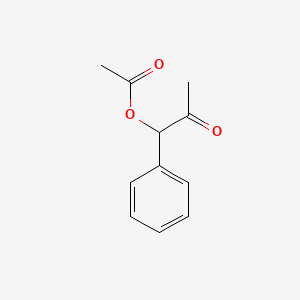
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
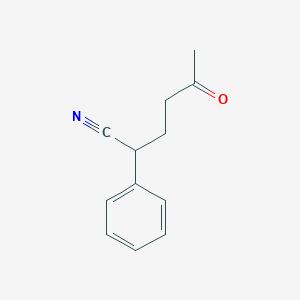
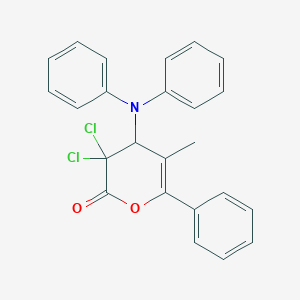
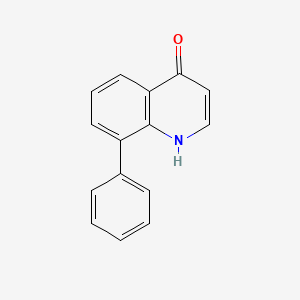
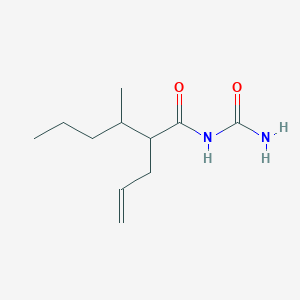
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
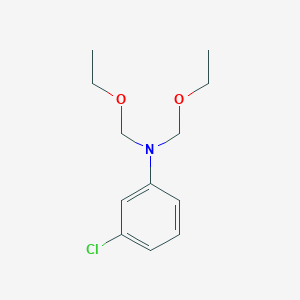

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
